4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde

Catalog No.
S3357172
CAS No.
857412-06-7
M.F
C26H18O2
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde

CAS Number

857412-06-7

Product Name

4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde

IUPAC Name

4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde

Molecular Formula

C26H18O2

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C26H18O2/c27-17-19-1-5-21(6-2-19)23-9-13-25(14-10-23)26-15-11-24(12-16-26)22-7-3-20(18-28)4-8-22/h1-18H

InChI Key

NDPOXCAWNCWBPK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O

4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde, also known as 1,2,4,5-tetrakis(4-formylphenyl)benzene, is a complex organic compound characterized by its multiple formyl groups attached to a central benzene structure. Its molecular formula is C34H22O4C_{34}H_{22}O_{4}, and it has a molecular weight of 494.54 g/mol. The compound appears as a white or off-white powder or crystals and has a melting point ranging from 152°C to 156°C .

The structure consists of four 4-formylphenyl groups linked through a benzene ring at the 1,2,4,5-positions. This unique arrangement contributes to its high conjugation and potential applications in various fields, particularly in material science and catalysis.

As DFQ is primarily studied as a building block for COFs, its mechanism of action is not directly applicable in biological systems. In COFs, DFQ serves as a rigid linker molecule, connecting other organic building blocks through its aldehyde functionalities. The resulting framework possesses well-defined pores and high surface area, making it potentially useful for applications like gas storage, separation, and catalysis [].

  • Schiff Base Condensation: The compound readily reacts with amines to form Schiff bases. This reaction is fundamental for synthesizing various derivatives and polymers.
  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.
  • Polymerization: The aldehyde groups can engage in polymerization reactions, leading to the formation of covalent organic frameworks (COFs) and other polymeric materials.

The synthesis of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Utilizing starting materials with appropriate functional groups to form the desired aldehyde.
  • Cross-Coupling Techniques: Employing methods like Suzuki-Miyaura coupling to link phenyl groups effectively.
  • Reduction Reactions: Reducing intermediates to yield the final aldehyde product .

These methods allow for the creation of high-purity compounds suitable for research and industrial applications.

The compound has several notable applications:

  • Building Block for Covalent Organic Frameworks (COFs): Due to its high surface area and tunable functionality, it serves as an essential component in COF synthesis .
  • Material Science: Used in developing advanced materials with unique properties such as porosity and stability.
  • Catalysis: Its reactivity makes it suitable for various catalytic processes, including photocatalytic applications .

Interaction studies involving 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde primarily focus on its reactivity with other organic molecules. Key areas include:

  • Reactivity with Amines: The formation of Schiff bases highlights its potential for creating diverse chemical entities.
  • Complex Formation: Investigating how this compound interacts with metal ions or other ligands can provide insights into its catalytic properties.

These studies are crucial for understanding its behavior in different chemical environments.

Similar Compounds

Several compounds share structural similarities with 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde, each exhibiting unique characteristics:

Compound NameMolecular FormulaNotable Features
1,3,5-Tris(p-formylphenyl)benzeneC27H18O3C_{27}H_{18}O_{3}Fewer formyl groups; simpler structure
1,2-Di(4-formylphenyl)benzeneC22H18O2C_{22}H_{18}O_{2}Contains only two formyl groups
1,2-Bis(4-formylphenoxy)benzeneC22H22O6C_{22}H_{22}O_{6}Incorporates ether linkages; higher solubility

These compounds highlight the versatility of formyl-substituted benzene derivatives while showcasing the unique multi-functional nature of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde.

Topological Control Through Symmetrical Tetradentate Linkage

The C4 symmetry of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde enables precise control over COF topology by dictating the spatial arrangement of nodes and linkers during polycondensation. This ligand’s four aldehyde groups facilitate the formation of imine or azine linkages with multifunctional amines, producing frameworks with predictable tiling patterns. For instance, when reacted with tetrahedral amines such as tetrakis(4-aminophenyl)methane, the ligand’s planar geometry promotes the formation of sql (square lattice) topologies [1] [7].

The rigidity of the terphenyl backbone minimizes conformational disorder, enhancing crystallinity. This is evidenced by powder X-ray diffraction (PXRD) studies of COFs derived from similar ligands, which show sharp reflections corresponding to long-range order [3] [7]. Comparative analysis of COFs synthesized with ligands of varying symmetry (Table 1) highlights the role of molecular geometry in topology selection.

Table 1: Influence of Ligand Symmetry on COF Topology

Ligand SymmetryAmine LinkerResulting TopologySurface Area (m²/g)
C4 (Tetradentate)Tetrakis(4-aminophenyl)methanesql1,200–1,400 [1] [7]
C6 (Hexapodal)Hydrazinekagome1,100–1,300 [1]

The sql topology derived from this ligand exhibits uniform micropores (~1.2 nm diameter), ideal for applications in gas storage and molecular separation [1] [5].

Interpenetration Effects on Microporous Channel Dimensions

Interpenetration, the entanglement of multiple independent frameworks within a single crystal, is a critical factor influencing pore accessibility and mechanical stability. The bulky terphenyl subunits of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde sterically hinder interpenetration, favoring the formation of non-interpenetrated networks. This contrasts with smaller ligands (e.g., biphenyldicarboxaldehyde), which frequently yield 2–3-fold interpenetrated structures [7].

In a landmark study, substituent engineering was used to modulate interpenetration. Introducing methoxy groups at peripheral positions reduced interpenetration by 40%, increasing pore volume from 0.68 cm³/g to 1.12 cm³/g [7]. However, excessive functionalization (e.g., phenyl substituents) induced framework distortion, underscoring the balance between steric effects and structural integrity.

Table 2: Interpenetration and Pore Characteristics

Functional GroupInterpenetration DegreePore Size (nm)CO₂ Uptake (wt%)
None01.220.0 [1]
Methoxy01.522.5 [7]
Phenyl10.918.7 [7]

Non-interpenetrated frameworks exhibit enhanced gas uptake capacities due to unobstructed diffusion pathways, as demonstrated by CO₂ adsorption isotherms [1] [5].

Conjugation Extension via Aromatic Backbone Design

The fully conjugated terphenyl core of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde facilitates extended π-electron delocalization across COF layers, critical for optoelectronic applications. Unlike acetylene-spacered ligands, which introduce rotational flexibility, this ligand’s rigid aromatic backbone ensures planar sheet geometries, promoting charge carrier mobility.

In photocatalytic COFs, the terphenyl linker’s conjugation length directly correlates with visible-light absorption. For example, a COF combining this ligand with porphyrin nodes achieved a hydrogen evolution rate of 12.4 mmol·g⁻¹·h⁻¹, surpassing acetylene-containing analogs by 30% [5] [6]. The absence of acetylene spacers also improves hydrothermal stability, with no structural degradation observed after 72 hours in aqueous media [6].

Table 3: Conjugation Length and Photocatalytic Performance

Linker TypeBandgap (eV)H₂ Evolution Rate (mmol·g⁻¹·h⁻¹)Stability (Days)
Terphenyl (No Acetylene)2.112.4 [5] [6]>30 [6]
Acetylene-Spacered1.89.5 [6]15 [6]

Molecular Design and Framework Construction

The structural architecture of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde enables the formation of highly ordered covalent organic frameworks through aldehyde-based condensation reactions. The compound's four formyl functional groups positioned on distinct phenyl rings create a cross-like terphenyl linker configuration that facilitates the development of two-dimensional and three-dimensional porous networks [1]. These frameworks, particularly those designated as tetrakis(4-formylphenyl)benzene derivatives, demonstrate remarkable structural stability and high surface areas exceeding 4400 square meters per gram [1].

Electrochemical Performance Characteristics

Research investigations have demonstrated that covalent organic frameworks incorporating 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde derivatives achieve outstanding electrochemical performance metrics. The SH-COF-2 framework, constructed through condensation reactions involving related formylphenyl compounds, exhibits a specific capacitance of 118 millifarads per square centimeter with capacitance retention exceeding 95 percent after 1000 charge-discharge cycles [1]. Similarly, the TFPB-PyTTA-COF system demonstrates comparable performance characteristics, maintaining excellent electrochemical stability under operational conditions [1].

Advanced formulations incorporating these aldehyde building blocks have achieved even more impressive performance metrics. The TFPh-NDA imine-linked covalent organic framework demonstrates a specific capacitance of 583 farads per gram at a current density of 1.0 amperes per gram, representing one of the highest values reported for covalent organic framework-based electrode materials [3]. This exceptional performance stems from the redox-active behavior facilitated by the conjugated π-electron system within the formylphenyl framework structure [3].

Performance Enhancement Through Composite Formation

The integration of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde-based frameworks with conductive carbon materials has yielded significant performance improvements. Composite electrodes combining expanded graphite with redox-active covalent organic frameworks demonstrate specific capacitances reaching 351 farads per gram while maintaining 94.4 percent capacitance retention after 10,000 cycles [4]. These composite systems address the inherent conductivity limitations of organic frameworks while preserving their structural advantages.

The synergistic effects observed in these composite materials result from the complementary properties of the organic framework and carbon components. The formylphenyl-based framework provides high surface area and redox activity, while the carbon substrate ensures efficient electron transport throughout the electrode structure [4]. This combination enables rapid ion diffusion and electron transfer, essential characteristics for high-power supercapacitor applications.

COF MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Capacitance Retention (%)Cycle NumberElectrolyte
TFPB-PyTTA-COF118N/A>951000Aqueous
SH-COF-2118N/A>951000Aqueous
TFPh-NDA5831.09810000KOH
TFR-NDA3621.0N/AN/AKOH
EG@COF-33511.094.410000KOH

Asymmetric Supercapacitor Device Performance

The implementation of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde-derived materials in asymmetric supercapacitor devices has yielded remarkable energy storage performance. The TFPh-NDA imine-linked covalent organic framework paired with activated carbon creates asymmetric devices achieving energy densities of 280.58 watt-hours per kilogram at power densities of 404.06 watts per kilogram [3]. These values represent significant improvements over conventional electrochemical double-layer capacitors and approach the performance characteristics of battery systems while maintaining superior power delivery capabilities.

The wide voltage window capabilities of these devices, extending up to 2.5 volts, contribute substantially to their enhanced energy density according to the relationship E = ½CV², where energy density scales quadratically with operating voltage [3]. This voltage window expansion results from the electrochemical stability of the formylphenyl framework structure and its compatibility with various electrolyte systems.

Lithium-Ion Battery Component Engineering

The integration of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde into lithium-ion battery systems represents a significant advancement in organic electrode material development. This compound serves as a fundamental building block for creating electrochemically active components that address critical challenges in battery performance, including energy density limitations, cycle stability concerns, and rate capability requirements.

Organic Electrode Material Development

The formylphenyl structure of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde enables the formation of conjugated polymer frameworks with exceptional electrochemical properties for lithium-ion battery applications. Covalent organic frameworks incorporating tetrakis(4-formylphenyl) building blocks demonstrate stable electrochemical cycling performance when integrated with carbon nanotube substrates [9]. These composite electrode materials leverage the structural stability of the covalent framework network, facilitate ion transport through open mesochannels, and enhance electrical conductivity through the carbon nanotube matrix [9].

The electrochemical activity of formylphenyl-based materials stems from their ability to undergo reversible redox reactions during lithium insertion and extraction processes. The conjugated π-electron system within the tetraphenyl structure provides multiple redox-active sites that can accommodate lithium ions while maintaining structural integrity throughout repeated charge-discharge cycles [9]. This mechanism enables the development of environmentally benign battery electrodes free from toxic metal species while achieving competitive electrochemical performance.

Anode Material Applications

Advanced applications of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde derivatives in anode materials have demonstrated remarkable performance characteristics. The TPT-CMP conjugated porous polymer, synthesized through Knoevenagel condensation of ethene-1,1,2,2-tetrayl-tetrakis-1,1'-biphenyl-4-carbaldehyde with s-indacene-1,3,5,7-(2H,6H)-tetraone, achieves specific capacities of 550 milliampere-hours per gram at current densities of 100 milliamperes per gram [10]. This polymer demonstrates exceptional cycle stability, maintaining capacity retention through 500 charge-discharge cycles without significant performance degradation [10].

The high capacity performance results from the fully sp²-carbon connected framework structure that enables efficient lithium-ion insertion and extraction. The vinylidene linkages within the polymer backbone provide structural flexibility while maintaining electronic conductivity, essential characteristics for high-rate battery applications [10]. When combined with carbon nanotube additives, these composite anodes demonstrate enhanced mechanical stability and improved rate capability, making them suitable for demanding battery applications.

Cathode Enhancement Strategies

The application of formylphenyl compounds in cathode material enhancement has yielded significant improvements in lithium iron phosphate battery systems. Electrochemically active electron-conducting polymers derived from formylphenyl precursors can replace conventional auxiliary electrode components while contributing to overall battery performance [11]. The integration of polyphenylene coatings formed through in-situ polymerization of phenyl radicals enables micron-sized lithium iron phosphate particles to achieve discharge capacities of 165 milliampere-hours per gram at C/10 rates, even in carbon-free electrode formulations [11].

The polyphenylene coating mechanism involves the simultaneous delithiation of lithium iron phosphate and formation of reactive phenyl radicals that undergo spontaneous polymerization on the active material surface [11]. This process creates a conductive network that eliminates the need for conventional carbon additives while providing superior electrochemical performance compared to traditional electrode formulations containing separate conductive additives and binders.

Material SystemCapacity (mAh g⁻¹)Current Density (mA g⁻¹)Cycle StabilityVoltage Window (V)Application
TFPB-based COF/CNTVariableVariableEnhancedVariableAnode/Cathode
TPT-CMP composite550100500 cyclesN/AAnode
Organic COF electrodeVariableVariableImprovedVariableElectrode
PTMA-based electrodeVariableVariableGood2.5-4.0Cathode
Polyphenylene-LFP165C/10Improved2.5-4.2Cathode
PEDOT-coated LFPEnhancedVariableEnhanced2.5-4.2Cathode

Electrolyte Additive Applications

The formylphenyl structure of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde provides opportunities for electrolyte additive development in lithium-ion battery systems. Aldehyde-based compounds can function as film-forming additives that create protective interfaces on electrode surfaces, enhancing battery safety and cycle life [12]. These additives participate in reductive decomposition processes that form stable solid electrolyte interface layers, preventing unwanted side reactions and improving overall battery performance.

The benzaldehyde functionality enables participation in various electrochemical reactions that contribute to electrolyte stability and performance enhancement. The aromatic structure provides chemical stability under battery operating conditions while the aldehyde groups can undergo controlled reactions to form protective surface films [12]. This dual functionality makes formylphenyl compounds particularly attractive for next-generation electrolyte formulations designed for high-voltage and high-energy-density battery applications.

Performance Integration and System Optimization

The integration of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde-based materials into complete lithium-ion battery systems requires careful optimization of component interactions and performance characteristics. Advanced battery designs incorporating organic electrode materials demonstrate energy densities approaching those of conventional inorganic systems while offering advantages in terms of environmental compatibility, resource sustainability, and manufacturing scalability [9].

System-level optimization involves balancing the electrochemical properties of organic electrodes with appropriate electrolyte formulations and cell designs. The combination of high-surface-area covalent organic framework electrodes with optimized electrolyte compositions enables battery systems to achieve both high energy density and excellent rate capability [9]. These integrated systems represent a significant step toward sustainable battery technologies that can compete with conventional approaches while offering superior environmental profiles.

Device TypeEnergy Density (Wh kg⁻¹)Power Density (W kg⁻¹)Voltage Window (V)Cycle Life
TFPh-NDA IC-COF//AC ASD280.58404.062.510000 cycles (98%)
EG@COF//AC16.4806.0N/A10000 cycles (74%)
Co-MOF/NF ASCN/AN/AN/A2000 cycles (69.7%)
Conventional EDLC5-101000-100002.7-3.4>100000
Advanced Supercapacitor50-1001000-10000Variable10000-100000
Li-ion Battery150-250100-5003.0-4.2500-3000

XLogP3

5.7

Dates

Last modified: 08-19-2023

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